N-(2-fluorobenzyl)biphenyl-2-carboxamide chemical structure and properties
N-(2-fluorobenzyl)biphenyl-2-carboxamide chemical structure and properties
An In-depth Technical Guide to N-(2-fluorobenzyl)biphenyl-2-carboxamide: Synthesis, Characterization, and Potential Applications
Abstract This technical guide provides a comprehensive overview of N-(2-fluorobenzyl)biphenyl-2-carboxamide, a molecule of significant interest within contemporary medicinal chemistry. The biphenyl carboxamide scaffold is a privileged structure found in numerous biologically active compounds. The incorporation of a 2-fluorobenzyl moiety can further modulate pharmacokinetic and pharmacodynamic properties, making this compound a compelling candidate for drug discovery programs. This document outlines a robust synthetic pathway, details predictive analytical and spectroscopic characterization methods, and explores the potential therapeutic applications based on the established bioactivity of its constituent fragments. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic development.
Introduction
Biphenyl derivatives are foundational scaffolds in organic and medicinal chemistry, serving as key intermediates for a wide array of pharmaceuticals and functional materials.[1] Their unique three-dimensional structure, arising from rotation around the central carbon-carbon single bond, allows them to interact with biological targets in ways that simpler aromatic systems cannot. When combined with a carboxamide linker, a common functional group in marketed drugs, the resulting biphenyl carboxamide core becomes a versatile platform for exploring structure-activity relationships (SAR).[2]
The strategic introduction of fluorine into drug candidates is a widely employed tactic to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[3] The specific placement of a fluorine atom on the N-benzyl group, as in N-(2-fluorobenzyl)biphenyl-2-carboxamide, is hypothesized to influence conformation and electronic properties, potentially leading to improved potency and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide provides the core technical knowledge required to synthesize, characterize, and strategically deploy this promising molecular entity.
Chemical Structure and Nomenclature
The fundamental identity of a compound is rooted in its structure. The following section details the precise atomic arrangement and standard identifiers for N-(2-fluorobenzyl)biphenyl-2-carboxamide.
IUPAC Name and Chemical Identifiers
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IUPAC Name: N-(2-fluorobenzyl)-[1,1'-biphenyl]-2-carboxamide
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Molecular Formula: C₂₀H₁₆FNO
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Molecular Weight: 305.35 g/mol
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CAS Number: 389333-66-8
Structural Elucidation
The molecule consists of a biphenyl-2-carboxylic acid backbone linked via an amide bond to a 2-fluorobenzylamine moiety. The ortho-substitution on both phenyl rings of the biphenyl core induces a non-planar, twisted conformation, which is critical for its interaction with biological macromolecules.
Caption: Chemical structure of N-(2-fluorobenzyl)biphenyl-2-carboxamide.
Synthesis and Purification
The synthesis of N-(2-fluorobenzyl)biphenyl-2-carboxamide is most efficiently achieved through a convergent strategy involving the formation of the biphenyl backbone followed by amide bond coupling. This approach allows for modularity and high yields.
Retrosynthetic Analysis
A retrosynthetic approach reveals two key disconnections: the amide bond and the C-C bond between the two phenyl rings. This suggests a synthesis starting from commercially available precursors: a brominated benzoic acid derivative, a phenylboronic acid, and 2-fluorobenzylamine.
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Pathway
The synthesis proceeds in two main steps: a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by a standard amide coupling reaction.
Caption: Proposed two-step synthesis pathway.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Suzuki couplings and amide bond formations.[4][5]
Step 1: Synthesis of [1,1'-biphenyl]-2-carboxylic acid via Suzuki-Miyaura Coupling
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
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Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of water and an organic solvent like dioxane or toluene (e.g., 4:1 ratio).
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Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), to the mixture. The choice of a palladium catalyst is crucial for efficient C-C bond formation with high yields.[6]
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and acidify with aqueous HCl (e.g., 2M) to a pH of ~2 to precipitate the carboxylic acid product.
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Isolation: Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield [1,1'-biphenyl]-2-carboxylic acid.
Step 2: Synthesis of N-(2-fluorobenzyl)-[1,1'-biphenyl]-2-carboxamide via Amide Coupling
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Reactant Solubilization: In a separate flask, dissolve the synthesized [1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
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Coupling Agent Addition: Add the amide coupling reagent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq). HATU is selected for its efficiency in promoting amide bond formation with minimal side reactions.[5]
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Amine Addition: Add 2-fluorobenzylamine (1.05 eq) to the activated carboxylic acid mixture.
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Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
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Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While experimental data for this specific molecule is not widely published, predictions can be made based on its structure.
| Property | Predicted Value / State | Rationale / Method |
| Physical State | Crystalline Solid | High molecular weight, aromatic, and amide functionalities typically result in a solid state at room temperature. |
| Melting Point | To Be Determined (TBD) | Expected to be >100 °C based on similar aromatic amides. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetone); sparingly soluble in alcohols; insoluble in water. | The large hydrophobic biphenyl core dominates, while the amide and fluorine provide some polarity. |
| pKa (Amide N-H) | ~17-18 | Typical pKa for a secondary amide proton, not acidic under physiological conditions. |
| LogP | TBD (Est. 3.5 - 4.5) | Computational prediction (e.g., cLogP) would suggest significant lipophilicity due to the large hydrocarbon structure. |
Spectroscopic and Analytical Profile (Predicted)
Structural confirmation relies on a combination of spectroscopic techniques. The following are the expected key signals for N-(2-fluorobenzyl)biphenyl-2-carboxamide.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| ~3300 | N-H Stretch | Secondary Amide | Sharp to moderately broad |
| 3100-3000 | C-H Stretch | Aromatic | Series of sharp peaks |
| ~1650 | C=O Stretch (Amide I) | Carboxamide | Strong, sharp absorption |
| ~1540 | N-H Bend (Amide II) | Carboxamide | Strong, sharp absorption |
| 1600, 1480 | C=C Stretch | Aromatic Rings | Multiple sharp peaks |
| ~1250 | C-F Stretch | Aryl-Fluoride | Strong absorption |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for detailed structural elucidation in solution.
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¹H NMR:
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Aromatic Region (δ 7.0-8.0 ppm): A complex series of multiplets corresponding to the 13 aromatic protons on the biphenyl and fluorobenzyl rings. The protons on the fluorobenzyl ring ortho and meta to the fluorine atom will exhibit coupling to ¹⁹F, resulting in doublet of doublets or triplet of doublets patterns.
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Amide Proton (δ ~8.5 ppm): A broad singlet or triplet (if coupled to the adjacent CH₂ group), which may exchange with D₂O.
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Methylene Protons (δ ~4.5 ppm): A doublet, resulting from coupling to the amide N-H proton (³JHH ≈ 5-6 Hz). This signal is a key indicator of the benzyl-amide linkage.
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¹³C NMR:
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Carbonyl Carbon (δ ~168 ppm): A single peak for the amide carbonyl.
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Aromatic Region (δ 110-165 ppm): Multiple signals are expected. The carbon directly attached to the fluorine atom will appear as a large doublet (¹JCF ≈ 240-250 Hz). Carbons two and three bonds away will show smaller C-F couplings.[7]
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Methylene Carbon (δ ~43 ppm): A single peak for the CH₂ group.
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Mass Spectrometry (MS)
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Technique: Electrospray Ionization (ESI) is suitable.
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Expected Ion: The protonated molecule [M+H]⁺ would be observed at m/z 306.1289 (calculated for C₂₀H₁₇FNO⁺).
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Fragmentation: Key fragmentation patterns would include the cleavage of the amide bond, leading to fragments corresponding to the biphenylcarbonyl cation (m/z 181.06) and the 2-fluorobenzyl cation (m/z 109.05).
Potential Applications and Biological Relevance
While N-(2-fluorobenzyl)biphenyl-2-carboxamide has not been extensively profiled, the biological activities of its constituent motifs provide a strong rationale for its investigation in several therapeutic areas. Biphenyl derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]
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Anticancer Activity: Many biphenyl carboxylic acid derivatives have been synthesized and tested as anticancer agents, showing activity against cell lines such as MCF-7 and MDA-MB-231.[1] The N-(2-fluorobenzyl)biphenyl-2-carboxamide scaffold could be explored for activity against various cancer targets, including protein kinases.
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Antiviral Activity: N-benzyl carboxamide structures have been identified as potent antiviral chemotypes. For example, related compounds have shown efficacy against human cytomegalovirus (HCMV) and enterovirus 71.[5][8] Fluorine-substituted biphenyls have also been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[9]
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Anti-inflammatory Activity: The biphenyl moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen.[2] The target molecule could be evaluated for inhibitory activity against enzymes like cyclooxygenase (COX).
Caption: Relationship between structural motifs and potential biological activities.
Conclusion
N-(2-fluorobenzyl)biphenyl-2-carboxamide is a synthetically accessible and highly promising scaffold for modern drug discovery. Its structure combines the proven utility of the biphenyl core with the advantageous properties conferred by a fluorinated N-benzyl group and a stable amide linker. This guide provides the foundational knowledge for its synthesis and detailed characterization, serving as a launchpad for further investigation into its potential as a novel therapeutic agent across multiple disease areas, including oncology, virology, and inflammatory disorders.
References
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[Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar]([Link]
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[Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator - Semantic Scholar]([Link]
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